molecular formula C3H7N2+ B14340374 1-Propanediazonium CAS No. 103322-03-8

1-Propanediazonium

Cat. No.: B14340374
CAS No.: 103322-03-8
M. Wt: 71.10 g/mol
InChI Key: ZFBDNDJCZXBYGW-UHFFFAOYSA-N
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Description

1-Propanediazonium is a diazonium compound with the molecular formula $ \text{C}3\text{H}7\text{N}2^+ $. Diazonium salts are characterized by their highly reactive $\text{N}2^+$ group, which makes them useful in organic synthesis for aryl coupling, dye production, and polymer chemistry. This compound is particularly notable for its aliphatic chain, which distinguishes it from aromatic diazonium counterparts like benzenediazonium chloride. Its instability in aqueous and thermal conditions necessitates careful handling.

Properties

CAS No.

103322-03-8

Molecular Formula

C3H7N2+

Molecular Weight

71.10 g/mol

IUPAC Name

propane-1-diazonium

InChI

InChI=1S/C3H7N2/c1-2-3-5-4/h2-3H2,1H3/q+1

InChI Key

ZFBDNDJCZXBYGW-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]#N

Origin of Product

United States

Preparation Methods

1-Propanediazonium can be synthesized through the diazotization of 1-propylamine. The process involves the reaction of 1-propylamine with nitrous acid (HNO₂) in the presence of a strong acid like hydrochloric acid (HCl). The reaction conditions typically require low temperatures to stabilize the diazonium ion .

Synthetic Route:

  • Dissolve 1-propylamine in an aqueous solution of hydrochloric acid.
  • Cool the solution to 0-5°C.
  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.
  • The diazonium salt, this compound chloride, precipitates out of the solution.

Industrial Production: The industrial production of diazonium salts, including this compound, often involves continuous flow processes to enhance safety and efficiency. These processes allow for better temperature control and mixing, reducing the risk of decomposition and side reactions .

Chemical Reactions Analysis

1-Propanediazonium undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions. The reactivity of the diazonium group makes it a versatile intermediate in organic synthesis.

Substitution Reactions:

Reduction Reactions:

  • This compound can be reduced to 1-propylamine using reducing agents like hypophosphorous acid (H₃PO₂).

Coupling Reactions:

Scientific Research Applications

1-Propanediazonium and other diazonium salts have a wide range of applications in scientific research and industry:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-propanediazonium involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating substitution reactions. In coupling reactions, the diazonium ion forms a bridge between two aromatic rings, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison would involve evaluating structural, chemical, and application-based differences. Below is a hypothetical framework for such a comparison (actual data requires access to chemical databases and peer-reviewed studies):

Table 1: Key Properties of 1-Propanediazonium and Analogues

Compound Structure Stability Reactivity Applications
This compound Aliphatic $ \text{C}3\text{H}7\text{N}_2^+ $ Low (decomposes above -10°C) High (alkylation, coupling) Polymer initiators, surface modification
Benzenediazonium Chloride Aromatic $ \text{C}6\text{H}5\text{N}_2^+\text{Cl}^- $ Moderate (stable at 0–5°C) Moderate (azo coupling) Dyes, electrochemical grafting
Ethyldiazonium Tetrafluoroborate Aliphatic $ \text{C}2\text{H}5\text{N}2^+\text{BF}4^- $ Very low (decomposes at -5°C) Extreme (rapid alkylation) Specialty organic synthesis

Critical Analysis

  • Stability : Aliphatic diazonium salts (e.g., this compound) are less stable than aromatic derivatives due to the absence of resonance stabilization **.
  • Reactivity : The longer alkyl chain in this compound may reduce electrophilicity compared to ethyldiazonium salts, affecting reaction kinetics **.
  • Applications : Benzenediazonium salts dominate industrial applications (e.g., azo dyes), while aliphatic variants like this compound are niche, used in controlled radical polymerization **.

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